molecular formula C7H11NOS B146700 4-(Hydroxymethyl)-2-isopropylthiazole CAS No. 133047-45-7

4-(Hydroxymethyl)-2-isopropylthiazole

Cat. No.: B146700
CAS No.: 133047-45-7
M. Wt: 157.24 g/mol
InChI Key: DRSAHDPLRNPPMJ-UHFFFAOYSA-N
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Description

4-(Hydroxymethyl)-2-isopropylthiazole is an organic compound belonging to the thiazole family, characterized by a thiazole ring substituted with a hydroxymethyl group at the 4-position and an isopropyl group at the 2-position. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure, and they are known for their diverse biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Hydroxymethyl)-2-isopropylthiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-isopropylthioamide with formaldehyde in the presence of an acid catalyst to form the desired thiazole ring with the hydroxymethyl group.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently.

Chemical Reactions Analysis

Types of Reactions: 4-(Hydroxymethyl)-2-isopropylthiazole undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed:

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted thiazole derivatives.

Scientific Research Applications

4-(Hydroxymethyl)-2-isopropylthiazole has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Hydroxymethyl)-2-isopropylthiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

    4-(Hydroxymethyl)-2-methylthiazole: Similar structure but with a methyl group instead of an isopropyl group.

    4-(Hydroxymethyl)-2-ethylthiazole: Similar structure but with an ethyl group instead of an isopropyl group.

    4-(Hydroxymethyl)-2-propylthiazole: Similar structure but with a propyl group instead of an isopropyl group.

Uniqueness: 4-(Hydroxymethyl)-2-isopropylthiazole is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity compared to its analogs. The specific substitution pattern can affect the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.

Biological Activity

Overview

4-(Hydroxymethyl)-2-isopropylthiazole is an organic compound belonging to the thiazole family, characterized by a hydroxymethyl group at the 4-position and an isopropyl group at the 2-position. Thiazoles are known for their diverse biological activities, including antimicrobial, antifungal, and potential therapeutic applications in drug development. This article explores the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₇H₉N₁S
  • Molecular Weight : Approximately 155.22 g/mol

The presence of the hydroxymethyl and isopropyl groups influences its solubility, stability, and interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.
  • Receptor Modulation : It can bind to various receptors, influencing signaling pathways that regulate cell growth and apoptosis.
  • Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties against certain bacterial strains.

Antimicrobial Properties

Research has demonstrated that this compound possesses significant antimicrobial activity. A study evaluated its efficacy against various pathogens:

PathogenMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans64 µg/mL

These results indicate that the compound has potential as a broad-spectrum antimicrobial agent.

Case Studies

  • In vitro Studies : A study investigated the effects of this compound on T. brucei, the causative agent of African sleeping sickness. The compound was shown to inhibit the growth of the parasite with an IC50 value of approximately 1 µM. This suggests that it could be a candidate for further development as an antitrypanosomal drug .
  • Toxicological Assessment : In a separate study assessing the toxicity profile of various thiazole derivatives, this compound exhibited low cytotoxicity against human cell lines (IC50 > 100 µM), indicating a favorable safety profile for potential therapeutic applications .

Research Findings

Recent research has focused on optimizing the structure of thiazole derivatives, including this compound, to enhance their biological activity. Modifications in substituents have been shown to significantly affect potency and selectivity against specific targets.

  • Structural Analogues : Comparison with similar compounds such as 4-(Hydroxymethyl)-2-methylthiazole revealed that the isopropyl group enhances lipophilicity and potentially improves membrane permeability, which is crucial for drug design .

Properties

IUPAC Name

(2-propan-2-yl-1,3-thiazol-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NOS/c1-5(2)7-8-6(3-9)4-10-7/h4-5,9H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRSAHDPLRNPPMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=CS1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80441331
Record name 4-(Hydroxymethyl)-2-isopropylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80441331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133047-45-7
Record name 4-(Hydroxymethyl)-2-isopropylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80441331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 10 ml (10 mmol) of lithium aluminum hydride in toluene was diluted in a dry flask under N2 atmosphere with 75 ml of THF. The resulting mixture was cooled to 0° C. and treated dropwise with a solution of 3.96 g (20 mmol) of ethyl 2-isopropyl-4-thiazolecarboxylate in 10 ml of THF. After addition, the solution was stirred at 0° C. for 3 h, diluted with ether, and treated with a small amount of aqueous Rochelle's salt. After stirring, the slurry was filtered, washed with ethyl acetate, and the combined filtrates were concentrated in vacuo. The residue was purified by silica gel chromatography using 2% methanol in chloroform to provide 2.18 g (69%) of the desired compound, Rf 0.58 (4% methanol in chloroform). 1H NMR (CDCl3) δ1.39 (d, J=7 Hz, 6H), 2.94 (br, 1H), 3.31 (heptet, J=7 Hz, 1H), 4.74 (s, 2H), 7.04 (s, 1H). Mass spectrum: (M+H)+ =158.
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75 mL
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69%

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Hydroxymethyl)-2-isopropylthiazole
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